Parp1/2/tnks1/2-IN-1

Description

PARP1/2/TNKS1/2-IN-1 (CAS: 2243453-32-7) is a multi-target inhibitor with potent activity against PARP1, PARP2, TNKS1, and TNKS2. Its reported IC50 values are 0.25 nM (PARP1), 1.2 nM (PARP2), 13.5 nM (TNKS1), and 4.15 nM (TNKS2), demonstrating strong inhibition across these targets . This compound induces apoptosis and exhibits synergistic antitumor effects, particularly in cancers driven by Wnt/β-catenin signaling and BRCA-deficient tumors. Its broad-spectrum inhibition makes it valuable for studying DNA repair, telomere maintenance, and Wnt pathway regulation .

Properties

Molecular Formula |

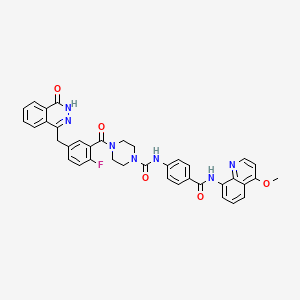

C38H32FN7O5 |

|---|---|

Molecular Weight |

685.7 g/mol |

IUPAC Name |

4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-N-[4-[(4-methoxyquinolin-8-yl)carbamoyl]phenyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C38H32FN7O5/c1-51-33-15-16-40-34-28(33)7-4-8-31(34)42-35(47)24-10-12-25(13-11-24)41-38(50)46-19-17-45(18-20-46)37(49)29-21-23(9-14-30(29)39)22-32-26-5-2-3-6-27(26)36(48)44-43-32/h2-16,21H,17-20,22H2,1H3,(H,41,50)(H,42,47)(H,44,48) |

InChI Key |

KOTCFFVPFUIGOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Parp1/2/tnks1/2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the methods involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare the in vivo formula . The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Parp1/2/tnks1/2-IN-1 undergoes various chemical reactions, including inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes. The compound exhibits favorable synergistic antitumor efficacy and induces apoptosis . Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol 300. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the desired therapeutic effects.

Scientific Research Applications

Parp1/2/tnks1/2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes, which play crucial roles in DNA repair and cell proliferation . The compound has shown promise in treating various types of cancer, including breast, ovarian, and pancreatic cancers . Additionally, it is used in studies related to Wnt signaling pathway regulation and protein stability .

Mechanism of Action

The mechanism of action of Parp1/2/tnks1/2-IN-1 involves the inhibition of poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2 enzymes. These enzymes are responsible for poly-ADP-ribosylation, a post-translational modification that regulates protein stability and cellular processes . By inhibiting these enzymes, this compound disrupts DNA repair mechanisms and induces apoptosis in cancer cells . The molecular targets and pathways involved include the Wnt signaling pathway and the regulation of protein stability through ubiquitin-mediated proteasomal degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Talazoparib

- Targets : Primarily PARP1/2 with secondary TNKS1/2 inhibition.

- Affinity : High PARP1 affinity (IC50 ~0.57 nM) and moderate TNKS1 activity (IC50 ~50 nM).

- Clinical Relevance : Approved for BRCA-mutated cancers. Its dual activity may enhance efficacy but risks off-target effects in Wnt-driven tumors .

- Key Data : SPR analysis shows talazoparib binds TNKS1 with higher affinity than olaparib or niraparib .

XAV939

- Targets : TNKS1/2 (IC50: 11 nM and 4 nM) with weaker PARP1/2 inhibition (IC50: 2.2 µM and 114 nM).

- Mechanism : Stabilizes Axin2 by blocking TNKS-mediated PARylation, suppressing Wnt signaling.

- Limitations : Low PARP1 selectivity limits use in combination therapies .

E7449 (AZ1)

- Targets : Dual PARP1/2 and TNKS1/2 inhibitor.

- Potency : IC50 <10 nM for PARP1/2 and ~20 nM for TNKS1/2.

- Applications: Effective in KRAS wild-type colorectal cancer xenografts combined with irinotecan. However, its stronger PARP1/2 activity may confound TNKS-specific studies .

Compound 5 (From )

- Targets : Highly selective TNKS1/2 inhibitor (IC50: 6.1 nM TNKS1, 0.3 nM TNKS2) with minimal PARP1/2 activity (IC50 >1 µM).

- Advantage : Ideal for studying TNKS-specific effects without PARP interference .

FH535

- Targets : Dual TNKS1/2 and PARP1 inhibitor.

Comparative Data Tables

Table 1: Inhibitory Activity (IC50) of Key Compounds

Key Research Findings

- This compound vs. Talazoparib: While both inhibit PARP1/2 and TNKS1/2, this compound has superior TNKS2 inhibition (IC50 4.15 nM vs.

- Mechanistic Differences: TNKS1 inhibition by this compound disrupts telomeric DNA repair, whereas PARP1/2 inhibitors primarily affect non-telomeric sites. Dual targeting may overcome resistance in BRCA-deficient tumors .

- Structural Insights: Modifications at the C-8 position (e.g., in Compound 5) improve TNKS1/2 selectivity by exploiting steric differences in the adenosine-diphosphate (AD) pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.